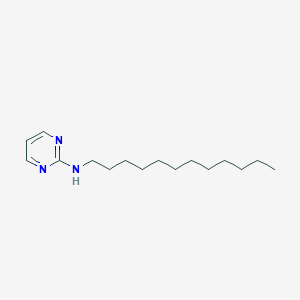![molecular formula C17H13N3O2S B303557 Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate](/img/structure/B303557.png)
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate, also known as EATA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in a variety of fields.
Mécanisme D'action
The exact mechanism of action of Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. Studies have shown that Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate can inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been shown to have antioxidant effects, which may help to protect against oxidative stress. Additionally, Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate in lab experiments is its relatively low cost and ease of synthesis. Additionally, Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been shown to be relatively stable under a variety of conditions, which makes it a useful tool for studying various biological processes. However, one limitation of Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate is its relatively low water solubility, which may limit its use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate. One area of interest is the development of Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate-based fluorescent probes for detecting metal ions in biological systems. Additionally, further studies are needed to fully elucidate the mechanism of action of Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate and to determine its potential as a therapeutic agent for various diseases. Finally, the development of more water-soluble derivatives of Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate may expand its potential applications in lab experiments.
Méthodes De Synthèse
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate can be synthesized using a multi-step process that involves the reaction of acenaphthenequinone with thiosemicarbazide, followed by the reaction of the resulting compound with ethyl bromoacetate. The final product is obtained through the hydrolysis of the ethyl ester.
Applications De Recherche Scientifique
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
Nom du produit |
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate |
|---|---|
Formule moléculaire |
C17H13N3O2S |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
ethyl 2-(11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaen-13-ylsulfanyl)acetate |
InChI |
InChI=1S/C17H13N3O2S/c1-2-22-13(21)9-23-17-18-15-11-7-3-5-10-6-4-8-12(14(10)11)16(15)19-20-17/h3-8H,2,9H2,1H3 |
Clé InChI |
XJEBGJKDKPGMGD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC2=C(C3=CC=CC4=C3C2=CC=C4)N=N1 |
SMILES canonique |
CCOC(=O)CSC1=NC2=C(C3=CC=CC4=C3C2=CC=C4)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)
![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B303485.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B303487.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B303490.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303491.png)
![[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B303492.png)
![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303493.png)
![3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303497.png)